REACTION_SMILES
|
[C:31]([CH:32]([CH:33]([C:34]([O-:35])=[O:36])[OH:37])[OH:38])([O-:39])=[O:40].[CH2:20]([Al+:21][CH2:22][CH:23]([CH3:24])[CH3:25])[CH:26]([CH3:27])[CH3:28].[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([C:14](=[O:15])[O:16][CH3:17])[N:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13].[CH3:29][OH:30].[CH3:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[H-:19].[K+:42].[Na+:41]>>[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([CH:14]=[O:15])[N:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])C(O)C(O)C(=O)[O-]
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(C=O)COC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:31]([CH:32]([CH:33]([C:34]([O-:35])=[O:36])[OH:37])[OH:38])([O-:39])=[O:40].[CH2:20]([Al+:21][CH2:22][CH:23]([CH3:24])[CH3:25])[CH:26]([CH3:27])[CH3:28].[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([C:14](=[O:15])[O:16][CH3:17])[N:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13].[CH3:29][OH:30].[CH3:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[H-:19].[K+:42].[Na+:41]>>[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([CH:14]=[O:15])[N:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])C(O)C(O)C(=O)[O-]
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(C=O)COC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:31]([CH:32]([CH:33]([C:34]([O-:35])=[O:36])[OH:37])[OH:38])([O-:39])=[O:40].[CH2:20]([Al+:21][CH2:22][CH:23]([CH3:24])[CH3:25])[CH:26]([CH3:27])[CH3:28].[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([C:14](=[O:15])[O:16][CH3:17])[N:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13].[CH3:29][OH:30].[CH3:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1.[H-:19].[K+:42].[Na+:41]>>[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([CH:14]=[O:15])[N:6]1[C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])C(O)C(O)C(=O)[O-]
|
Name
|
CC(C)C[Al+]CC(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Al+]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(C=O)COC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |